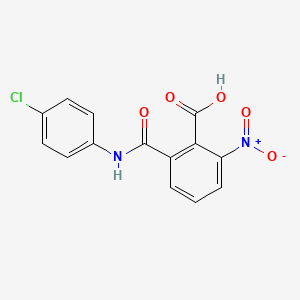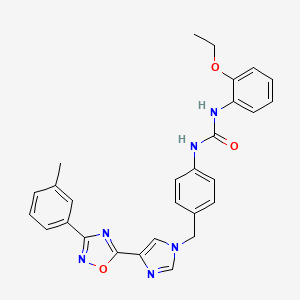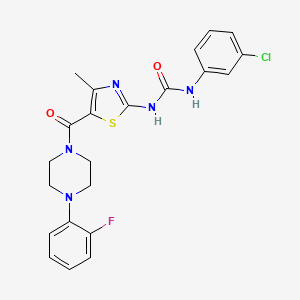
1-(3-Chlorophenyl)-3-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using various spectroscopic techniques.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any potential for it to participate in specific types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Serotonin Receptor Interactions : The study by Millan et al. (1997) explores the effects of compounds on serotonin (5-HT) receptors, particularly 5-HT2C receptors, in inducing penile erections in rats. This suggests the potential application of related compounds in studying neurological pathways and psychiatric disorders (Millan, Peglion, Lavielle, & Perrin-Monneyron, 1997).
Antimicrobial and Antiviral Research
- Anti-TMV and Antimicrobial Activities : Krishna Reddy et al. (2013) synthesized new derivatives showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This indicates the utility of such compounds in developing antiviral and antibacterial agents (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Material Science and Imaging
- Radiolabeling for Imaging : The synthesis of potent nonpeptide CCR1 antagonists, including derivatives suitable for radiolabeling with fluorine-18, showcases the application of these compounds in medical imaging, potentially improving diagnostic accuracy in diseases where CCR1 plays a role (Mäding, Füchtner, Johannsen, Steinbach, Hilger, Friebe, Halks-Miller, Horuk, & Mohan, 2006).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : The study by Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of similar compounds in industrial settings to protect metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could include further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2S/c1-14-19(32-22(25-14)27-21(31)26-16-6-4-5-15(23)13-16)20(30)29-11-9-28(10-12-29)18-8-3-2-7-17(18)24/h2-8,13H,9-12H2,1H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXKGMYRMWXZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

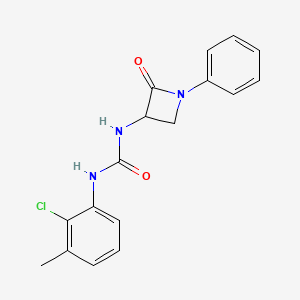
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)
![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
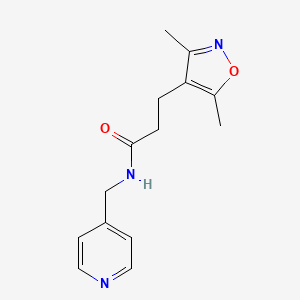
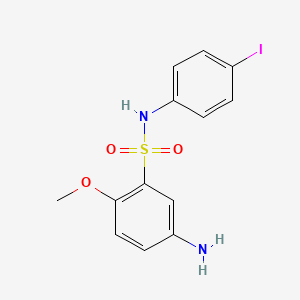
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
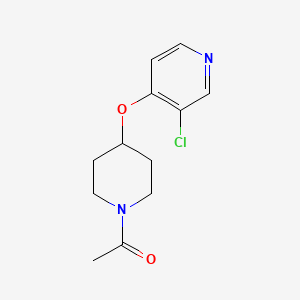
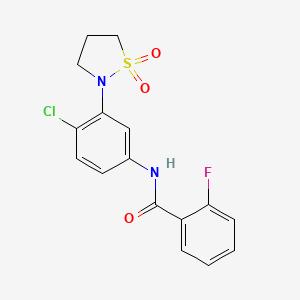
![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)
![N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2664932.png)
![N-ethyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2664933.png)
